5-Fluorouridine 5'-triphosphate

Catalog No.
S637046
CAS No.
3828-96-4
M.F
C9H14FN2O15P3
M. Wt
502.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouridine 5'-triphosphate

CAS Number

3828-96-4

Product Name

5-Fluorouridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H14FN2O15P3

Molecular Weight

502.13 g/mol

InChI

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

AREUQFTVCMGENT-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Synonyms

5-fluorouridine 5'-triphosphate, FUTP

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

5-Fluorouridine 5'-triphosphate is a nucleotide analog of uridine triphosphate, characterized by the substitution of a fluorine atom at the 5-position of the uracil base. Its molecular formula is C9H14FN2O15P3C_9H_{14}FN_2O_{15}P_3 and it has a molecular weight of approximately 502.13 g/mol . This compound plays a significant role in various biochemical processes, particularly in RNA synthesis.

  • Incorporation into RNA: It can be incorporated into RNA by RNA polymerases, substituting for uridine triphosphate during transcription. This incorporation can lead to the production of defective RNA molecules, which may disrupt normal cellular functions .
  • Conversion to Other Nucleotides: It can be phosphorylated to form 5-fluorouridine diphosphate and monophosphate, which are also biologically active forms .
  • Reactivity with Viral Enzymes: The compound exhibits dual inhibitory and mutagenic activity on viral RNA synthesis, making it a subject of interest for antiviral research .

5-Fluorouridine 5'-triphosphate exhibits notable biological activities:

  • Antiviral Properties: It has been shown to inhibit the replication of various viruses by interfering with their RNA synthesis mechanisms .
  • Mutagenic Effects: The incorporation of this compound into viral RNA can lead to lethal mutagenesis, enhancing its potential as an antiviral agent .
  • Impact on Protein Synthesis: By substituting for uridine in RNA, it can perturb protein synthesis, leading to cell death in certain organisms, especially fungi .

The synthesis of 5-fluorouridine 5'-triphosphate can be achieved through several methods:

  • Phosphorylation of 5-Fluorouridine: This method involves the enzymatic phosphorylation of 5-fluorouridine using nucleotide kinases.
  • Chemical Synthesis: Various chemical pathways have been developed to produce this nucleotide analog, often involving the modification of uridine derivatives and subsequent phosphorylation steps .

5-Fluorouridine 5'-triphosphate has several applications in research and medicine:

  • Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • NMR Studies: It is used as an NMR probe to study RNA structures due to its unique properties when incorporated into RNA .
  • Cancer Research: As a metabolite of 5-fluorouracil, it is investigated for its potential cytotoxic effects against cancer cells.

Research indicates that 5-fluorouridine 5'-triphosphate interacts with various biological macromolecules:

  • RNA Polymerases: Its incorporation into RNA by polymerases has been extensively studied, revealing its effects on transcription fidelity and efficiency .
  • Viral Enzymes: Interaction studies have demonstrated its inhibitory effects on viral RNA polymerases, suggesting mechanisms for its antiviral activity .

Several compounds are structurally similar to 5-fluorouridine 5'-triphosphate, including:

Compound NameStructure FeaturesUnique Aspects
Uridine 5'-triphosphateNatural nucleotide without fluorineEssential for normal cellular function
5-Fluorodeoxyuridine triphosphateLacks the hydroxyl group at the 2' positionMore potent in inhibiting DNA synthesis
Cytidine 5'-triphosphateContains cytosine instead of uracilInvolved in different metabolic pathways

The uniqueness of 5-fluorouridine 5'-triphosphate lies in its fluorinated structure, which enhances its biological activity and alters its interaction with nucleic acids compared to other nucleotides. This modification facilitates its role as an antiviral agent and a tool in molecular biology research.

Molecular formula and weight

5-Fluorouridine 5'-triphosphate possesses the molecular formula C₉H₁₄FN₂O₁₅P₃ [1] [2] [3]. The compound exhibits a molecular weight of 502.13 grams per mole, as determined through computational analysis using standardized chemical databases [1] [4] [5]. The exact mass of the compound is calculated to be 501.95910690 Da, providing precise molecular identification parameters for analytical applications [6]. The Chemical Abstracts Service registry number for this compound is 3828-96-4, serving as its unique chemical identifier [7] [8].

The molecular composition includes nine carbon atoms, fourteen hydrogen atoms, one fluorine atom, two nitrogen atoms, fifteen oxygen atoms, and three phosphorus atoms [1] [4]. This composition reflects the nucleotide structure consisting of a fluorinated pyrimidine base attached to a ribose sugar with a triphosphate moiety at the 5'-position [9].

PropertyValueReference Method
Molecular FormulaC₉H₁₄FN₂O₁₅P₃PubChem Database [1]
Molecular Weight502.13 g/molComputational Analysis [1]
Exact Mass501.95910690 DaMass Spectrometry [6]
Monoisotopic Mass501.95910690 DaHigh-Resolution MS [6]
CAS Registry Number3828-96-4Chemical Abstracts Service [7]

Structural characteristics and conformation

The structural architecture of 5-Fluorouridine 5'-triphosphate comprises three distinct molecular components: a 5-fluorouracil base, a ribofuranose sugar ring, and a linear triphosphate chain [9]. The International Union of Pure and Applied Chemistry name for this compound is [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [6].

The pyrimidine base exhibits a planar structure with the fluorine atom substituted at the 5-position of the uracil ring [9]. The glycosidic bond connecting the base to the ribose sugar adopts an anti-configuration, which is characteristic of pyrimidine nucleosides [10]. The N-glycosidic bond torsion angle typically ranges between -107° and -170°, positioning the base away from the sugar ring to minimize steric hindrance [10].

The ribofuranose sugar ring demonstrates conformational flexibility, predominantly existing in equilibrium between the C2'-endo and C3'-endo conformations [11]. The 3'-endo conformation is generally favored for ribonucleotides, influenced by the presence of the 2'-hydroxyl group [11]. The sugar pucker significantly affects the spatial positioning of the 3'-hydroxyl group, which is crucial for enzymatic recognition and substrate binding [11].

The triphosphate moiety extends linearly from the 5'-carbon of the ribose ring, creating a highly charged region of the molecule [6]. The three phosphate groups are connected through phosphoanhydride bonds, with each phosphate group carrying negative charges at physiological pH [12]. The compound contains eight rotatable bonds, contributing to its conformational flexibility [6].

Structural FeatureCharacteristicGeometric Parameter
Glycosidic Bond AngleAnti-configuration-107° to -170° [10]
Sugar PuckerC3'-endo predominantRNA-like conformation [11]
Rotatable BondsFlexible structure8 bonds [6]
Heavy Atom CountComplex structure30 atoms [6]
Defined StereocentersChiral centers4 stereocenters [6]

Chemical stability and reactivity

5-Fluorouridine 5'-triphosphate exhibits differential stability patterns under varying chemical conditions [13] [14]. The compound demonstrates remarkable stability under neutral and acidic hydrolysis conditions, with minimal degradation observed after extended exposure to these environments [14]. Under neutral conditions, the compound retains approximately 94.89% of its original concentration after five days of reflux in water [14].

The triphosphate moiety represents the most chemically labile portion of the molecule, susceptible to enzymatic and chemical hydrolysis [13]. Phosphatase enzymes can sequentially remove phosphate groups, converting the triphosphate to diphosphate and monophosphate forms [15]. The rate of phosphate hydrolysis varies significantly with pH, temperature, and the presence of divalent metal ions [13].

Alkaline conditions present the most challenging environment for compound stability [14]. Under strongly basic conditions (pH >12), approximately 45% degradation occurs within eight hours of reflux [14]. The alkaline degradation pathway produces non-chromophoric, low molecular weight compounds that are not retained on chromatographic columns [14].

The fluorine atom at the 5-position of the uracil ring contributes to the compound's stability by forming strong carbon-fluorine bonds [16]. This bond strength prevents the typical dehalogenation reactions observed with other halogenated nucleotides [16]. The presence of fluorine also influences the electronic properties of the pyrimidine ring, affecting its reactivity with nucleophiles and electrophiles [17].

ConditionStabilityDegradation Rate
Neutral pH (Water)High stability5.11% loss (5 days) [14]
Acidic conditionsExcellent stability1.88% loss (2 days) [14]
Alkaline conditionsPoor stability45% loss (8 hours) [14]
Oxidative stressGood stability15% loss (extended exposure) [14]
Photolytic conditionsExcellent stability<1% loss (10 days) [14]

Physicochemical properties and pKa values

The physicochemical profile of 5-Fluorouridine 5'-triphosphate reflects its highly polar and charged nature [9] [12]. The compound exhibits exceptional water solubility, with reported values of 5.86 milligrams per milliliter under standard conditions [12]. This high aqueous solubility results from the multiple hydroxyl groups on the ribose ring and the ionizable phosphate groups [9].

The logarithmic partition coefficient (XLogP3-AA) is calculated as -5.8, indicating extremely hydrophilic character and minimal lipophilicity [6]. This value suggests negligible membrane permeability and confirms the compound's preference for aqueous environments [6]. The compound demonstrates multiple ionization sites, with the strongest acidic pKa value reported as 0.9 [9] [12]. The strongest basic pKa value is -3.7, indicating that the compound exists predominantly in its deprotonated form under physiological conditions [9].

The molecular surface area calculations reveal a topological polar surface area of 259 square angstroms, significantly exceeding the threshold for passive membrane diffusion [6]. The compound contains seven hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its strong hydration shell and water solubility [6].

At physiological pH (7.4), the compound carries a net charge of -4, primarily due to the ionized phosphate groups [9]. This high charge density necessitates active transport mechanisms for cellular uptake and contributes to the compound's inability to cross biological membranes spontaneously [9].

PropertyValueImplication
Water Solubility5.86 mg/mL [12]High aqueous solubility
XLogP3-AA-5.8 [6]Extremely hydrophilic
pKa (Strongest Acidic)0.9 [9]Strong acid character
pKa (Strongest Basic)-3.7 [9]Weak base character
Physiological Charge-4 [9]Highly charged at pH 7.4
Polar Surface Area259 Ų [6]Limited membrane permeability
Hydrogen Bond Donors7 [6]Strong hydration capacity
Hydrogen Bond Acceptors16 [6]Multiple binding sites

Spectroscopic properties and characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-Fluorouridine 5'-triphosphate [18] [19]. Fluorine-19 nuclear magnetic resonance represents the most distinctive analytical technique for this compound, exploiting the unique magnetic properties of the fluorine atom [18] [20]. The fluorine-19 chemical shift provides valuable information about the local electronic environment and molecular interactions [18].

The fluorine-19 nuclear magnetic resonance chemical shift for 5-Fluorouridine 5'-triphosphate exhibits pH-dependent behavior, with shifts varying systematically across the physiological pH range [18] [21]. At pH 7.4, the fluorine resonance appears at characteristic chemical shift values that distinguish it from other fluorinated nucleotides [18]. The integration of fluorine-19 nuclear magnetic resonance with proton nuclear magnetic resonance enables complete structural assignment and conformational analysis [22].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed information about the triphosphate moiety [6]. The three phosphorus atoms exhibit distinct chemical shifts corresponding to the alpha, beta, and gamma positions, with coupling patterns revealing the connectivity and stereochemistry of the phosphate chain [6]. The phosphorus-31 spectra show pH-dependent chemical shifts reflecting the ionization states of the phosphate groups [13].

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of nucleotide triphosphates [23]. High-resolution mass spectrometry accurately determines the exact mass as 501.95910690 Da, consistent with the proposed molecular formula [6]. Collision-induced dissociation generates diagnostic fragment ions corresponding to the loss of phosphate groups and base cleavage [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework [6]. The aromatic carbons of the fluorouracil base, the ribose carbons, and any carbon atoms in associated salt forms are readily distinguished [6]. The coupling between carbon-13 and fluorine-19 nuclei provides additional structural confirmation [22].

Spectroscopic MethodKey ParametersAnalytical Value
¹⁹F NMRChemical shift, pH dependenceStructural identification [18]
³¹P NMRMultiple phosphorus signalsPhosphate chain analysis [6]
¹³C NMRComplete carbon assignmentFramework characterization [6]
¹H NMRSugar and base protonsConformational analysis [22]
High-Resolution MSExact mass determinationMolecular confirmation [6]
LC-MS/MSFragmentation patternsStructural validation [23]

XLogP3

-5.8

Dates

Modify: 2024-04-14

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